2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(12-16-3-1-4-17-12)18-7-2-10(9-18)20-11-8-14-5-6-15-11/h1,3-6,8,10H,2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAPVJRHBOIBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of an amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.
Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be introduced through nucleophilic substitution reactions. For example, pyrazine can be reacted with an appropriate leaving group (such as a halide) to form the pyrazin-2-yloxy intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyrimidine rings through a carbonyl group. This can be achieved using coupling reagents such as carbodiimides or through direct condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound can be used as a tool in chemical biology to study the interactions between small molecules and biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group Influence on Properties
- Amide vs. This may enhance target affinity but reduce metabolic stability .
- Pyrazine vs.
- Trifluoromethyl Groups : The pyrazolo-pyrimidine in incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic resistance compared to the target’s pyrazine-oxy group .
Biological Activity
The compound 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a pyrrolidine moiety and a pyrazin-2-yloxy group. This unique arrangement may influence its biological interactions, making it a subject of interest for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have demonstrated the ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyrimidine derivatives, it was found that certain compounds exhibited IC50 values as low as 45.69 μM against specific cancer cell lines . This suggests that modifications in the chemical structure can enhance their anticancer efficacy.
Anti-inflammatory Activity
The compound is also noted for its anti-inflammatory properties. The presence of the pyrazin-2-yloxy group is believed to enhance its interaction with biological targets involved in inflammatory pathways. This mechanism may involve the modulation of signaling pathways that are critical in inflammatory responses.
Research Findings: Enzyme Inhibition
Compounds structurally related to this compound have been shown to inhibit key enzymes such as cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory mediators . This inhibition can lead to reduced inflammation and potentially lower cancer progression rates.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that similar compounds can inhibit amyloid-beta aggregation and tau protein phosphorylation, which are hallmarks of Alzheimer’s disease .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By inhibiting enzymes such as COX, the compound may reduce inflammatory responses.
- Receptor Modulation : Interaction with specific receptors involved in cell proliferation and apoptosis could explain its anticancer properties.
- Signal Pathway Alteration : Modulating key signaling pathways may contribute to its neuroprotective effects.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits cyclooxygenase and other inflammatory enzymes |
| Receptor Modulation | Alters receptor activity related to cell growth |
| Signal Pathway Alteration | Modifies signaling cascades involved in neuroprotection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
